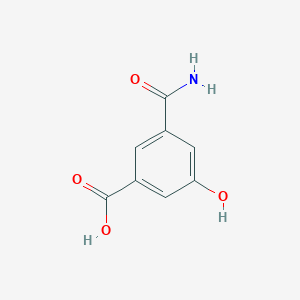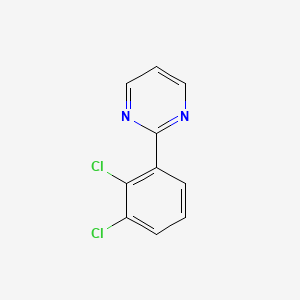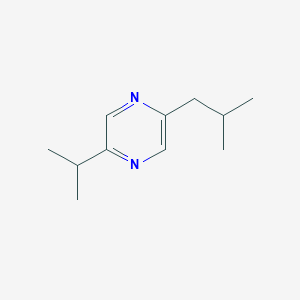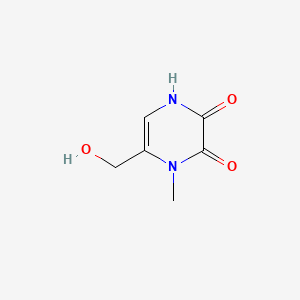
6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione is a heterocyclic compound that features a pyrazine ring with hydroxymethyl and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione typically involves the reaction of appropriate pyrazine derivatives with hydroxymethylating agents under controlled conditions. One common method involves the use of formaldehyde and a suitable catalyst to introduce the hydroxymethyl group onto the pyrazine ring. The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired substitution occurs efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include carboxylated pyrazine derivatives, dihydropyrazine compounds, and various substituted pyrazines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and as a probe for biological assays.
Mecanismo De Acción
The mechanism of action of 6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrazine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
N-(1-Carboxyethyl)-6-hydroxymethyl-pyridinium-3-ol: A taste enhancer with applications in the food industry.
1H-Pyrrolo[2,3-b]pyridine derivatives: Used as fibroblast growth factor receptor inhibitors in cancer therapy.
Uniqueness
6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H8N2O3 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-4-methyl-1H-pyrazine-2,3-dione |
InChI |
InChI=1S/C6H8N2O3/c1-8-4(3-9)2-7-5(10)6(8)11/h2,9H,3H2,1H3,(H,7,10) |
Clave InChI |
IQKWUDOHFLKPAL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CNC(=O)C1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


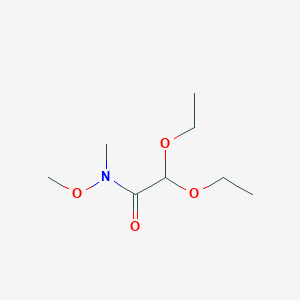

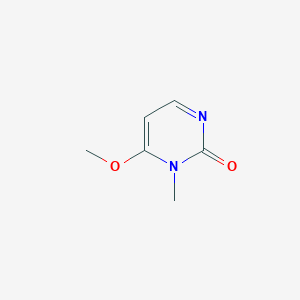
![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)
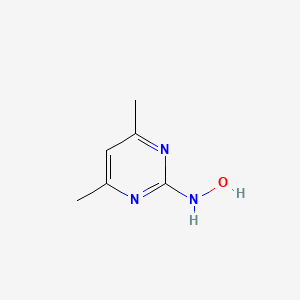



![4,13-dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone](/img/structure/B13117765.png)

